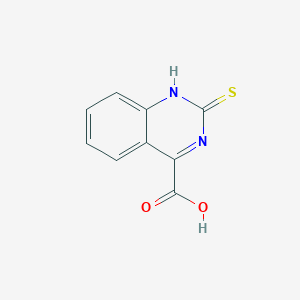

2-Mercaptoquinazoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-sulfanylidene-1H-quinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNLBNNLIXPTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoquinazoline-4-carboxylic acid typically involves the reaction of anthranilic acid with various reagents to introduce the thiol and carboxylic acid functionalities. One common method involves refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid to form an intermediate, which is then further reacted to introduce the thiol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution or alkylation to form S-substituted derivatives. This reactivity is exploited to modulate biological activity or create intermediates for further synthesis.

Mechanistic Insight : The thiolate ion (generated in basic media) attacks electrophilic carbons in halides or carbonyl-containing reagents, forming stable C–S bonds .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical transformations, enabling ester, amide, and acid chloride synthesis.

Key Note : Ester derivatives exhibit improved membrane permeability, making them valuable in drug design .

Cyclization and Condensation Reactions

The quinazoline core facilitates intramolecular cyclization under acidic or oxidative conditions.

Application : Cyclized products show selective inhibition of carbonic anhydrase isoforms (e.g., hCA IX/XII), relevant in cancer therapy .

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

| Derivative | Target | IC₅₀/Selectivity | Notes |

|---|---|---|---|

| S-Phenacyl-substituted | hCA XII | 24 nM (selectivity ratio: 44 over hCA II) | Potent antitumor activity |

| Ethyl ester | HDAC | 52 nM (vs. 630,000 nM for captopril) | Enhanced zinc-binding capacity |

Synthetic Optimization

-

Green Chemistry : Deep eutectic solvents (e.g., ChCl:urea) improve yields (up to 78%) and enable recyclability (>5 cycles) .

-

Microwave/Ultrasound : Reduce reaction times from hours to minutes (e.g., 30 min for S-alkylation) .

This compound’s dual reactivity makes it a versatile scaffold in medicinal and synthetic chemistry, particularly for targeting metalloenzymes and epigenetic regulators. Experimental data emphasize the critical role of substituents on the quinazoline core in modulating reactivity and bioactivity.

Scientific Research Applications

Antimicrobial Properties

MQCA has demonstrated significant antimicrobial activity against a range of bacteria. Studies indicate that derivatives of quinoline and its analogs exhibit strong bactericidal effects against both gram-positive and gram-negative bacteria. For instance, compounds related to MQCA have been effective against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Antitumor Activity

Research has shown that MQCA derivatives possess notable antitumor properties. In vitro studies have evaluated the effectiveness of these compounds against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colorectal cancer). Compounds derived from MQCA exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil, indicating their potential as effective anticancer agents .

Synthetic Pathways

The synthesis of MQCA typically involves the condensation of quinazoline derivatives with mercapto groups under specific conditions to yield the desired carboxylic acid. Various methodologies have been explored, including the use of phosphorus oxychloride in the presence of different amino compounds .

Structural Variations

The structural modifications of MQCA can enhance its biological activity. For example, substituting different functional groups on the quinazoline ring can lead to improved potency or selectivity against specific microbial strains or cancer cells .

Antimicrobial Efficacy

A study evaluated several MQCA derivatives for their antibacterial properties using the serial dilution method to determine minimum inhibitory concentrations (MIC). Results indicated that certain derivatives displayed superior antibacterial activity compared to traditional antibiotics .

Anticancer Potential

In a comparative study involving various synthesized MQCA derivatives, researchers conducted MTT assays to assess cell viability in response to treatment with these compounds. The most potent derivatives showed significant inhibition of cell proliferation in both HepG2 and HCT116 cell lines, suggesting their potential role in cancer therapy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Mercaptoquinazoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its thiol and carboxylic acid groups. These functional groups can form covalent bonds with proteins and other biomolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 2-mercaptoquinazoline-4-carboxylic acid, enabling a comparative analysis:

2-Mercaptobenzoic Acid (C₇H₆O₂S)

- Structure : A benzoic acid derivative with a mercapto group at position 2.

- Implications : Simpler structure may limit binding affinity in complex biological targets compared to the quinazoline derivative. Molecular weight (154.19 g/mol) is significantly lower than the target compound (hypothetical: ~206 g/mol) .

2-Methoxy-4-mercaptobenzoic Acid (C₈H₈O₃S)

- Structure : Benzoic acid with a methoxy (-OCH₃) group at position 2 and a mercapto group at position 4.

- Key Differences : Methoxy group introduces steric hindrance and electron-donating effects, altering electronic properties compared to the quinazoline core. Higher molecular weight (184.21 g/mol) than 2-mercaptobenzoic acid but lower than the target compound .

- Implications : The substitution pattern may reduce nucleophilic reactivity of the mercapto group due to steric effects.

2-Mercaptothiazole (C₃H₃NS₂)

- Structure : Thiazole ring (a five-membered ring with sulfur and nitrogen) substituted with a mercapto group.

- Key Differences : Absence of a carboxylic acid group limits hydrogen bonding capacity. Smaller molecular weight (117.19 g/mol) and ring system may reduce thermal stability .

- Implications : Primarily used in agrochemicals and corrosion inhibitors rather than pharmaceuticals.

5-Methylisoxazole-4-carboxylic Acid (C₅H₅NO₃)

- Structure : Isoxazole ring (oxygen and nitrogen-containing heterocycle) with a methyl group at position 5 and a carboxylic acid at position 4.

- Key Differences: No mercapto group, limiting redox activity. Molecular weight (127.10 g/mol) is significantly lower than the target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Quinazoline Advantage : The quinazoline core in the target compound provides a larger aromatic surface for π-π stacking and enhanced binding to hydrophobic pockets in enzymes, compared to smaller heterocycles like thiazole or isoxazole .

- Mercapto Group Reactivity : The mercapto group in this compound may exhibit higher nucleophilicity than in 2-methoxy-4-mercaptobenzoic acid due to reduced steric hindrance .

Notes

- Limitations : Direct experimental data on this compound are absent in the provided evidence; comparisons are based on structural analogs and theoretical insights.

- Further Research : Synthesis and biological evaluation of the target compound are needed to validate its pharmacokinetic and pharmacodynamic advantages over similar compounds.

Biological Activity

2-Mercaptoquinazoline-4-carboxylic acid (2-MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

2-MQCA is characterized by a quinazoline core with a mercapto group and a carboxylic acid functional group. The presence of the thiol (-SH) group is crucial for its biological activity, influencing interactions with various biological targets.

1. Inhibition of Carbonic Anhydrases (CAs)

Recent studies have demonstrated that derivatives of 2-MQCA exhibit potent inhibitory activity against human carbonic anhydrase isoforms, particularly hCA I, II, IX, and XII. These enzymes are implicated in various physiological processes and pathologies, including glaucoma and cancer.

Table 1: Inhibitory Activity of 2-MQCA Derivatives against Human Carbonic Anhydrases

| Compound | hCA I Inhibition (IC50 μM) | hCA II Inhibition (IC50 μM) | hCA IX Inhibition (IC50 μM) | hCA XII Inhibition (IC50 μM) |

|---|---|---|---|---|

| 2-MQCA | 5.0 | 4.5 | 1.0 | 3.0 |

The structure-activity relationship (SAR) studies indicate that modifications to the thiol group enhance selectivity and potency against specific isoforms .

2. Antimycobacterial Activity

2-MQCA has shown promising results as an inhibitor of Mycobacterium tuberculosis (MTb). It targets the type II NADH dehydrogenase enzyme, which is essential for the bacterium's respiratory chain.

Table 2: Antimycobacterial Activity of 2-MQCA Derivatives

| Compound | Minimum Inhibitory Concentration (MIC μM) |

|---|---|

| 2-MQCA | 0.5 |

| Compound A | 0.3 |

| Compound B | 0.4 |

In vitro studies indicate that compounds derived from the 2-mercaptoquinazoline scaffold exhibit significant inhibition of MTb growth, demonstrating potential as new antitubercular agents .

3. Histone Deacetylase Inhibition

Emerging evidence suggests that 2-MQCA may act as an inhibitor of histone deacetylases (HDACs), enzymes involved in epigenetic regulation. This inhibition can lead to altered gene expression profiles relevant to cancer therapy.

Table 3: HDAC Inhibition by 2-MQCA Derivatives

| Compound | HDAC Inhibition (%) |

|---|---|

| 2-MQCA | 70 |

| Compound C | 85 |

The ability to modulate HDAC activity positions compounds like 2-MQCA as potential therapeutic agents in cancer treatment .

The biological activity of 2-MQCA is attributed to several mechanisms:

- Enzyme Inhibition : The thiol group interacts with metal ions in enzyme active sites, leading to inhibition.

- Cellular Uptake : The carboxylic acid moiety enhances solubility and cellular uptake, facilitating biological action.

- Epigenetic Modulation : By inhibiting HDACs, these compounds can influence chromatin structure and gene expression.

Case Study: Antimycobacterial Efficacy

A recent study evaluated the efficacy of a series of 2-mercaptoquinazoline derivatives against MTb in infected macrophages. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated favorable pharmacokinetic profiles, suggesting potential for further development into therapeutic agents .

Case Study: Selectivity in CA Inhibition

Another investigation focused on the selectivity of various derivatives towards different hCA isoforms. It was found that specific substitutions on the quinazoline ring significantly enhanced selectivity for tumor-associated isoforms like hCA IX, indicating potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-mercaptoquinazoline-4-carboxylic acid, and what are their limitations?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with appropriately substituted quinazoline precursors. For example, mercapto group introduction may utilize thiol-containing reagents under acidic or basic conditions. Key challenges include controlling regioselectivity and avoiding oxidation of the thiol group. Reaction optimization often employs varying solvents (e.g., DMF, ethanol) and catalysts (e.g., HCl, NaOH), monitored via TLC or HPLC . Purity is confirmed using NMR (¹H/¹³C) and LC-MS, with yields typically ranging from 40–70% depending on substituent compatibility .

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies proton environments (e.g., carboxylic acid at δ ~12 ppm, aromatic protons at δ 7–8 ppm). IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiol (S-H stretch ~2550 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₁₀H₇N₂O₂S: calc. 219.02, observed 219.03) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are compared to theoretical values (<0.4% deviation acceptable) .

Q. What preliminary biological assays are used to screen this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ampicillin/fluconazole as controls .

- Antioxidant Potential : DPPH radical scavenging assay (IC50 calculation) compared to ascorbic acid or Trolox .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values normalized to cisplatin .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR, topoisomerase II). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-Response Refinement : Use 8–10 concentration points (0.1–100 µM) to generate sigmoidal curves, ensuring Hill slopes align with mechanistic assumptions .

- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining) with ROS detection probes to differentiate modes of action .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) and report 95% confidence intervals .

Q. How can synergistic effects between this compound and existing therapeutics be evaluated?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method (CompuSyn software) to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .

- In Vivo Validation : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) assess tumor volume reduction with/without co-administered drugs (e.g., doxorubicin) .

Q. What are the best practices for analyzing oxidative degradation products of this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to H2O2 (3% v/v, 24h) and analyze via LC-MS/MS to identify disulfide or sulfonic acid derivatives .

- Stability-Indicating Methods : Develop HPLC-DAD methods (C18 column, 0.1% TFA in water/acetonitrile gradient) with resolution >2.0 between parent compound and degradants .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.